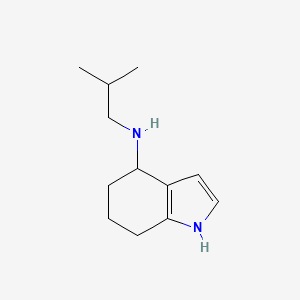
5-(butan-2-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butan-2-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a butan-2-yl group, a cyclopropyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butan-2-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butan-2-yl hydrazine with a cyclopropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(butan-2-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
5-(butan-2-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-(butan-2-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-4H-1,2,4-triazole-3-thiol: Lacks the butan-2-yl group, which may affect its reactivity and biological activity.
5-(butan-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the cyclopropyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the butan-2-yl and cyclopropyl groups in 5-(butan-2-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
3-butan-2-yl-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3S/c1-3-6(2)8-10-11-9(13)12(8)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
HJBNCZRKNCASRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NNC(=S)N1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


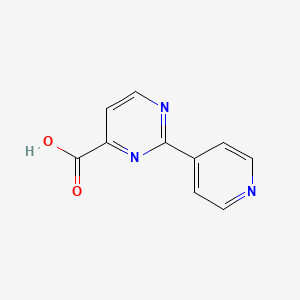
![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B15254799.png)
![5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254807.png)
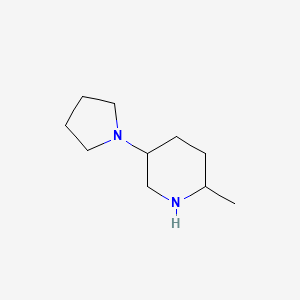
![2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B15254813.png)

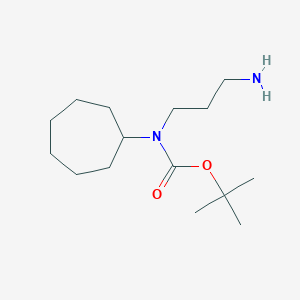
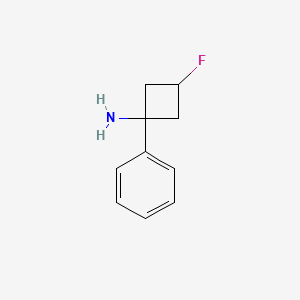
![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide](/img/structure/B15254831.png)

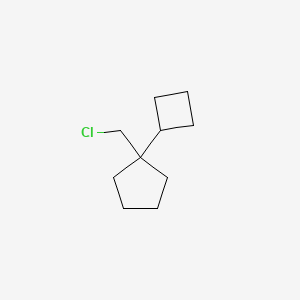
![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B15254849.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15254854.png)
